molecular formula C6H15N4O5P B021368 Phospho-L-arginine CAS No. 1189-11-3

Phospho-L-arginine

Cat. No. B021368
CAS RN: 1189-11-3
M. Wt: 254.18 g/mol
InChI Key: CCTIOCVIZPCTGO-BYPYZUCNSA-N
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Description

Phospho-L-arginine is an amino acid derivative with significant roles in various biological processes, including protein synthesis, immune responses, and nitric oxide production. Its study involves the understanding of its synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of Phospho-L-arginine involves enzymatic reactions where L-arginine acts as a substrate for nitric oxide synthase, producing nitric oxide and L-citrulline. This process is crucial for regulating immune responses and tumour growth through the metabolism of L-arginine by myeloid cells (Bronte & Zanovello, 2005).

Molecular Structure Analysis

The molecular structure of Phospho-L-arginine includes a guanidinium group that plays a critical role in its function as a substrate for nitric oxide synthase. This structure facilitates the interaction with enzymes and the subsequent production of nitric oxide, a crucial molecule in cardiovascular and immune systems (Stuehr et al., 1991).

Chemical Reactions and Properties

Phospho-L-arginine participates in chemical reactions that lead to the production of nitric oxide, a critical signaling molecule. The enzyme nitric oxide synthase catalyzes this reaction, highlighting the importance of Phospho-L-arginine in regulating physiological functions (Stuehr et al., 1991).

Physical Properties Analysis

The physical properties of Phospho-L-arginine, such as solubility and stability, are influenced by its molecular structure. These properties are essential for its biological functions and its interaction with other molecules within the cell (Izutsu et al., 2005).

Scientific Research Applications

  • Intestinal Epithelial Cell Migration : Phospho-L-arginine enhances intestinal epithelial cell migration by stimulating p70 S6 kinase activation and nitric oxide release (Rhoads et al., 2008).

  • Aerobic Capacity and Muscle Metabolism : Supplementation of L-arginine improves aerobic capacity and muscle metabolism in subjects with Mitochondrial Encephalomyopathy, Lactic Acidosis and Stroke-Like Episodes (MELAS) syndrome (Rodan et al., 2015).

  • Biotechnology Applications : In biotechnology, arginine is used as a folding enhancer and aggregation suppressor, acting both as an osmolyte and a protein denaturant (Eronina et al., 2014).

  • Cardiovascular Health : Arginine supplementation may aid in managing conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus by regulating endothelial function and vascular tone (Gambardella et al., 2020).

  • Protein Activity Control in Bacteria : Phospho-L-arginine is a type of phosphorylation that controls protein activity in bacteria (Schmidt et al., 2013).

  • Chronic Kidney Disease and Preeclampsia : L-arginine supplementation has beneficial effects in several models of chronic kidney disease and may be beneficial in attenuating symptoms of preeclampsia (Cherla & Jaimes, 2004).

  • Food and Pharmaceutical Industries : L-arginine is an important amino acid in food flavoring and pharmaceutical industries, with its production by microbial fermentation gaining attention (Man et al., 2016).

  • Cancer Research : Arginine-derived nitric oxide may influence various aspects of cancer, including tumor initiation, progression, apoptosis, angiogenesis, and immunosuppression (Lind, 2004).

  • Immune Responses : Metabolism of L-arginine by myeloid cells can influence lymphocyte responses during immune responses and tumor growth (Bronte & Zanovello, 2005).

  • Energy Buffering in Invertebrates : The N-phospho-L-arginine energy-buffering system is present in invertebrates for regulating energy requirements, such as in insect flight muscles or medically important protozoa (Schoenenberger et al., 2017).

Future Directions

Arginine and arginine-rich peptides are effective therapeutic compounds for a range of neurodegenerative pathologies, with beneficial effects including the reduction of excitotoxic cell death and mitochondrial dysfunction . The putative role of proteopathies in chronic neurodegenerative diseases such as Alzheimer’s disease (AD) warrants investigation into whether arginine could also prevent the aggregation and cytotoxicity of amyloidogenic proteins .

properties

IUPAC Name

(2S)-2-amino-5-[[amino-(phosphonoamino)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTIOCVIZPCTGO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922805
Record name N~5~-(N-Phosphonocarbamimidoyl)ornithine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phospho-L-arginine

CAS RN

1189-11-3, 49720-39-0
Record name Phospho-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-11-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phospho-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-(N-Phosphonocarbamimidoyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N5-[imino(phosphonoamino)methyl]L-ornithine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.377
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Record name L-arginine phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
B Schoenenberger, A Wszolek, T Milesi… - …, 2017 - Wiley Online Library
… provided crystalline N ω -phospho-l-arginine. Another access to … synthesis of N ω -phospho-l-arginine in one reaction step by a … , N ω -phospho-l-arginine, on the gram scale (Figure 1). …
B Schoenenberger, A Wszolek, T Milesi… - Applied …, 2021 - Wiley Online Library
… phospho-L-arginine an attractive therapeutic target for parasitic diseases. The lack of availability of Nω-phospho-L-arginine … energy-rich Nω-phospho-L-arginine, where the phosphate is …
Number of citations: 1 onlinelibrary.wiley.com
M Grieshaber, E Kronig, R Koormann - Biological Chemistry, 1978 - degruyter.com
… of phospho-Larginine to … phospho-L-arginine and L-arginine added to tissues prior to their extraction with 0.6M perchloric acid was 95%. If lower concentrations of phospho-L-arginine …
Number of citations: 68 www.degruyter.com
W Wieser, R Lackner - FEBS Lett, 1977 - core.ac.uk
… For example, in a crab, Oplophonts gracilirostris, pyruvate kinase (pK) activity is competitively inhibited by ATP but also by the phosphagen of this group of animals, phospho-L-arginine (…
Number of citations: 18 core.ac.uk
EM Lieberman - Analytical biochemistry, 1983 - Elsevier
… (6), and Wallin (15) for use with the enzymatic assays for phospho-L-arginine and ATP. … 1.0 pmol of L-arginine and ATP to phospho-larginine and ADP per minute at pH 8.6 at 30C. …
Number of citations: 11 www.sciencedirect.com
A Schneider, RJ Wiesner, MK Grieshaber - Insect Biochemistry, 1989 - Elsevier
… phospho-L-arginine remaining constant. Thus, high arginine kinase activity characterizes the adult muscle, giving rise to the speculation that the phospho-L-arginine… phospho-L-arginine …
Number of citations: 58 www.sciencedirect.com
IANG GILES, PC POAT, KA MUNDAY - 1980 - researchgate.net
… In many invertebrate species the equivalent phosphagen is phospho-L-arginine, and this has been reported to inhibit pyruvate kinase in crude extracts of Oplophorus gracilirostris …
Number of citations: 1 www.researchgate.net
M Li, XY Wang, JG Bai - Protein and Peptide Letters, 2006 - ingentaconnect.com
… Abstract: L-Arginine kinase (AK; ATP:L-arginine N-phosphotransferase; EC 2.7.3.3) catalyzes the reversible transphosphorylation between N-phospho-L-arginine (PArg) and ATP thus …
Number of citations: 30 www.ingentaconnect.com
M Kandpal, RB Fouce, A Pal, PY Guru… - Molecular and …, 1995 - Elsevier
… -L-arginine methyl ester, N-nitro-L-arginine, aminoguanidine, agmatine and o-arginine were not recognised by the transporter, while N-methyl+arginine acetate and phospho-L-arginine …
Number of citations: 68 www.sciencedirect.com
B Schoenenberger, A Wszolek, T Milesi… - …, 2017 - Wiley Online Library
… Our results show that tedious multi-step chemical procedures for the synthesis of N ω -phospho-L-arginine can be simplified by a straightforward and highly efficient one-step arginine …

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